![molecular formula C8H6F3NO4S B2363157 5-Sulfanylpyridine-2-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2551118-44-4](/img/structure/B2363157.png)
5-Sulfanylpyridine-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
“5-Sulfanylpyridine-2-carboxylic acid;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2551118-44-4 . It has a molecular weight of 269.2 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–5-mercaptopicolinic acid (1/1) . The InChI code for this compound is 1S/C6H5NO2S.C2HF3O2/c8-6(9)5-2-1-4(10)3-7-5;3-2(4,5)1(6)7/h1-3,10H,(H,8,9);(H,6,7) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.2 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
- 5-Sulfanylpyridine-2-carboxylic acid and 2,2,2-trifluoroacetic acid are utilized in various synthesis processes. For instance, 2-Trifluoromethanesulfonyloxypyridine in trifluoroacetic acid is used for the synthesis of aromatic ketones, where it facilitates the condensation of carboxylic acids with aromatic compounds (Keumi et al., 1977).
- Trifluoroacetic acid catalyzes 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines, demonstrating its application in cationic cascades for forming polycyclic systems (Haskins & Knight, 2002).
Crystal Structure and Molecular Complexes
- Studies on 5-sulfosalicylic acid and 3-aminopyridine have led to the formation of 1:1 proton-transfer organic adducts, highlighting the role of 5-sulfanylpyridine-2-carboxylic acid in forming hydrogen-bonded three-dimensional layered polymer structures with interlayer homo- and heterogeneous pi-pi interactions (Meng et al., 2007).
Applications in Organic Chemistry
- 5-Amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids have been prepared through reactions with trifluoroacetonitrile oxide, showcasing the versatility of 2,2,2-trifluoroacetic acid in organic chemistry (Tanaka et al., 1986).
- The behavior of 2- and 3-aminopyrroles towards protonation in trifluoroacetic acid reveals insights into the reactivity of these compounds, further indicating the scientific applications of trifluoroacetic acid in studying the behavior of organic molecules (Cirrincione et al., 1996).
Material Science and Crystallography
- The formation of metal carboxylate-sulfonate hybrids using 5-sulfoisophthalic acid illustrates the role of 5-sulfanylpyridine-2-carboxylic acid in creating complex structures with potential applications in material science (Sun et al., 2004).
Safety and Hazards
properties
IUPAC Name |
5-sulfanylpyridine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S.C2HF3O2/c8-6(9)5-2-1-4(10)3-7-5;3-2(4,5)1(6)7/h1-3,10H,(H,8,9);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOAVUQBDIIKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfanylpyridine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
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